Davy Reagent methyl
Overview
Description
Davy Reagent methyl, also known as 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide or DR-Me, is a technical grade chemical with an empirical formula of C2H6P2S6 . It is primarily used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters .
Molecular Structure Analysis
The molecular structure of Davy Reagent methyl is represented by the SMILES string CSP1(=S)SP(=S)(SC)S1
. This indicates that the molecule consists of carbon ©, sulfur (S), phosphorus (P), and hydrogen (H) atoms arranged in a specific configuration.
Chemical Reactions Analysis
Davy Reagent methyl is used as a reagent for the convenient dithiation of carboxylic acids to methyl dithioesters . This suggests that it participates in chemical reactions involving the transformation of carboxylic acids.
Physical And Chemical Properties Analysis
Davy Reagent methyl has a molecular weight of 284.41 . Its physical and chemical properties would be determined by its molecular structure and the nature of its constituent atoms.
Scientific Research Applications
Crystal Structure Analysis
"Davy Reagent Methyl" has been utilized in crystal structure analysis. The crystal structure of 2,4-bis(ethylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane, which is derived from the hexathiometadiphosphate anion with covalently bonded methyl groups, was examined. This research highlights the molecular structure and ligand positioning relative to the P2S2-ring, offering insights into chemical bonding and molecular configuration (Kaiser, Menzel, Brockner, & Ystenes, 1993).
Chemistry and Discoveries of Sir Humphry Davy
The works of Sir Humphry Davy, a pioneering chemist, are relevant in understanding the broader context of Davy Reagent Methyl. Davy's discoveries in electrochemistry and elements like sodium and potassium, along with his invention of the Davy lamp, mark significant advancements in chemistry. His experimental approach and scientific methods provide foundational knowledge for understanding chemicals and reagents (H. Davy, J. Davy, & Knight, 2010).
Conformation Analysis
Investigations into the conformation of Davy Reagent Methyl through crystal structure determination, vibrational analysis, and quantum mechanical calculations offer in-depth understanding of the molecule's structure. The study focuses on the unique “trans-closed” configuration of the methyl groups, contributing to the field of molecular chemistry (Menzel, Kaiser, Brockner, & Ystenes, 1994).
Chemical Reactions
Davy Reagent Methyl plays a significant role in chemical reactions such as thionation and chlorination of polyfluorinated α-keto esters. This research highlights its regioselective reactivity and the accompanying reduction and thiomethylation processes, which are crucial for understanding complex chemical reactions (Pashkevich, Saloutin, & Bobrov, 1988).
Electrochemical Applications
The use of Davy Reagent Methyl in electrochemical applications, specifically in the reduction of methyl nitroalkanedithioates, showcases its potential in the field of electrochemistry. This study contributes to understanding the electrochemical behavior of certain chemical compounds (Wollny & Voß, 1992).
Safety And Hazards
According to the safety data sheet, Davy Reagent methyl can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this chemical.
Relevant Papers
There are several papers related to the use of Davy Reagent methyl in chemical reactions . These papers could provide more detailed information on the properties and applications of this chemical.
properties
IUPAC Name |
2,4-bis(methylsulfanyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6P2S6/c1-7-3(5)9-4(6,8-2)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQWZXDRGOGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSP1(=S)SP(=S)(S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6P2S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403902 | |
Record name | Davy Reagent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Davy Reagent methyl | |
CAS RN |
82737-61-9 | |
Record name | Davy Reagent methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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